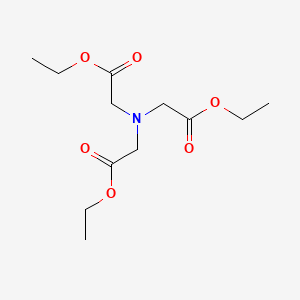![molecular formula C18H16ClN3O2 B2556439 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 478042-38-5](/img/structure/B2556439.png)
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” is a heterocyclic compound . It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . This type of compound is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” includes an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” are not detailed in the sources I found .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and structural characterization of 1,3,4-oxadiazole derivatives and related compounds. These efforts aim to explore their potential applications in scientific research, particularly in the development of new materials and biologically active molecules:
- A novel method for synthesizing 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential was developed. This synthetic route utilizes common raw materials to produce compounds that could serve as promising drug leads, emphasizing the role of these molecules in pharmacological research (Iftikhar et al., 2019).
- The synthesis of N-substituted acetamide derivatives showcasing the methodological advances in the synthesis of complex molecules. These advancements facilitate the exploration of novel compounds with potential scientific and therapeutic applications (Saravanan et al., 2016).
Biological Activity and Pharmacological Evaluation
The pharmacological evaluation and biological activity screening of these compounds reveal their potential in drug discovery and development:
- The study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives highlighted their antibacterial and anti-enzymatic potential. This research underscores the significance of these compounds in the development of new antibacterial agents (Nafeesa et al., 2017).
- Another research focused on the synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives, emphasizing the exploration of novel antimicrobial agents against multidrug-resistant bacteria and fungi. This study showcases the potential of these compounds in addressing current challenges in infectious disease treatment (Joshi & Parikh, 2013).
Future Directions
The future directions for research on “2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . Additionally, more research could be done to understand their synthesis processes, chemical reactions, and safety profiles.
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-3-8-15(12(2)9-11)20-16(23)10-17-21-18(22-24-17)13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMRBPEWMYSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![4-Methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B2556358.png)
![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}methanesulfonamide](/img/structure/B2556368.png)

![2-[3-(4-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2556371.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)
![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
